molecular formula C21H24N4O B2993225 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one CAS No. 2310126-26-0

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B2993225
CAS No.: 2310126-26-0
M. Wt: 348.45
InChI Key: MLWCCQUBCDRVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C21H24N4O and its molecular weight is 348.45. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-23-13-15(19-4-2-3-5-20(19)23)10-21(26)25-16-6-7-17(25)12-18(11-16)24-9-8-22-14-24/h2-5,8-9,13-14,16-18H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWCCQUBCDRVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3C4CCC3CC(C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly as an anti-infective agent and its interactions with various biological targets.

Chemical Structure

The compound features a bicyclic structure combined with an imidazole moiety, which is known for its biological significance. The structural formula can be represented as follows:

C18H22N4O\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}

Biological Activity Overview

Research indicates that this compound exhibits notable activity against various pathogens, including fungi and bacteria. Its mechanism of action is primarily attributed to its ability to interfere with cellular processes in target organisms.

Antifungal Activity

Studies have demonstrated that derivatives of the imidazole-containing compounds possess significant antifungal properties. For instance, related compounds have shown higher efficacy against Candida albicans compared to traditional antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) values are critical in evaluating these activities.

CompoundMIC (µmol/mL)Reference
Fluconazole> 1.6325
Miconazole0.0188
Target Compound0.0054

The proposed mechanism of action for this compound involves the disruption of fungal cell membrane integrity and interference with essential metabolic pathways. Specifically, the imidazole ring is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes.

Case Studies

Case Study 1: Antifungal Efficacy
In a comparative study involving various imidazole derivatives, the compound demonstrated superior antifungal activity against clinical isolates of Candida species. The results indicated that it could serve as a viable alternative to existing treatments, especially in cases of resistance.

Case Study 2: Structure-Activity Relationship (SAR)
Further investigations into the SAR of similar azabicyclo compounds revealed that modifications to the side chains significantly influenced biological activity. For example, altering the substituents on the indole moiety enhanced both potency and selectivity towards fungal targets.

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